molecular formula C29H29N3O6 B13086190 (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate CAS No. 20762-35-0

(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate

Cat. No.: B13086190
CAS No.: 20762-35-0
M. Wt: 515.6 g/mol
InChI Key: BSJQWSCBLGKGEA-UIOOFZCWSA-N
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Description

(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate is a complex organic compound that features a variety of functional groups, including an ester, an amide, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Protection of Functional Groups: Protecting groups such as benzyloxycarbonyl (Cbz) are used to protect amine functionalities during the synthesis.

    Formation of Amide Bonds: Coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are employed to form amide bonds.

    Esterification: The esterification step involves the reaction of carboxylic acids with methanol in the presence of acid catalysts like sulfuric acid or using coupling reagents like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener, more sustainable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and phenol moieties.

    Reduction: Reduction reactions can target the amide and ester functionalities.

    Substitution: Aromatic substitution reactions can occur on the indole and phenol rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidized derivatives of the indole and phenol rings.

    Reduction: Reduced forms of the ester and amide groups, potentially leading to alcohols and amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, the compound’s structural similarity to natural amino acids and peptides makes it useful in the study of protein-ligand interactions and enzyme mechanisms.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of peptide-based drugs. Its ability to mimic natural peptides can be exploited to develop inhibitors or modulators of specific biological pathways.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. The indole and phenol moieties can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2-((S)-2-amino-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate: Lacks the benzyloxycarbonyl protecting group.

    (S)-Methyl 2-((S)-2-(((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate: Uses a different protecting group (tert-butoxycarbonyl).

Uniqueness

The presence of the benzyloxycarbonyl protecting group in (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate provides additional stability and allows for selective deprotection, which can be advantageous in multi-step synthetic processes.

Properties

CAS No.

20762-35-0

Molecular Formula

C29H29N3O6

Molecular Weight

515.6 g/mol

IUPAC Name

methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate

InChI

InChI=1S/C29H29N3O6/c1-37-28(35)26(15-19-11-13-22(33)14-12-19)31-27(34)25(16-21-17-30-24-10-6-5-9-23(21)24)32-29(36)38-18-20-7-3-2-4-8-20/h2-14,17,25-26,30,33H,15-16,18H2,1H3,(H,31,34)(H,32,36)/t25-,26-/m0/s1

InChI Key

BSJQWSCBLGKGEA-UIOOFZCWSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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